N-Carbobenzyloxy-S-benzyl-DL-homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbobenzyloxy-S-benzyl-DL-homocysteine is a synthetic compound with the molecular formula C19H21NO4S and a molecular weight of 359.448 g/mol It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbobenzyloxy-S-benzyl-DL-homocysteine typically involves the protection of the amino and thiol groups of homocysteine. The process begins with the protection of the amino group using a carbobenzyloxy (Cbz) group. This is followed by the protection of the thiol group with a benzyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbobenzyloxy-S-benzyl-DL-homocysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The protected groups can be removed through reduction reactions.
Substitution: The benzyl and carbobenzyloxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Catalytic hydrogenation is often used to remove the benzyl and carbobenzyloxy groups.
Substitution: Substitution reactions may require strong acids or bases to facilitate the removal of protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would result in the formation of disulfides, while reduction would yield the free amino and thiol groups .
Wissenschaftliche Forschungsanwendungen
N-Carbobenzyloxy-S-benzyl-DL-homocysteine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of homocysteine derivatives.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cardiovascular diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Carbobenzyloxy-S-benzyl-DL-homocysteine involves its interaction with various molecular targets. The compound’s protective groups can be selectively removed under specific conditions, allowing it to participate in a range of chemical reactions. These reactions can affect various biochemical pathways, particularly those involving sulfur-containing amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Carbobenzyloxy-S-benzoyl-L-cysteine
- Carbobenzyloxy-S-benzyl-L-cysteinyltyrosinamide
- S-Benzyl-N-carbobenzyloxy-L-cysteine
- S-Benzyl-D,L-homocysteine
- N-Carbobenzyloxy-DL-norvalylglycine
Uniqueness
N-Carbobenzyloxy-S-benzyl-DL-homocysteine is unique due to its specific protective groups, which allow for selective reactions. This makes it a valuable tool in synthetic chemistry and biochemical research, as it can be used to study the behavior of homocysteine derivatives under various conditions .
Eigenschaften
CAS-Nummer |
6304-80-9 |
---|---|
Molekularformel |
C19H21NO4S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
4-benzylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO4S/c21-18(22)17(11-12-25-14-16-9-5-2-6-10-16)20-19(23)24-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,20,23)(H,21,22) |
InChI-Schlüssel |
PFKWFGQPWRKRES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCSCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.